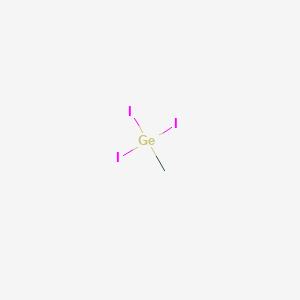

triiodo(methyl)germane

Description

Triiodo(methyl)germane (CH₃GeI₃) is an organogermanium compound featuring a germanium atom bonded to a methyl group and three iodine atoms. Its synthesis likely involves reactions analogous to those for trifluoromethyltriiodogermane (CF₃GeI₃), such as the interaction of methylmagnesium halides with germanium tetraiodide (GeI₄) or hydrogermylation of unsaturated hydrocarbons .

Propriétés

Numéro CAS |

1111-91-7 |

|---|---|

Formule moléculaire |

CH3GeI3 |

Poids moléculaire |

468.38 g/mol |

Nom IUPAC |

triiodo(methyl)germane |

InChI |

InChI=1S/CH3GeI3/c1-2(3,4)5/h1H3 |

Clé InChI |

ZDTUKPVLYIZWDN-UHFFFAOYSA-N |

SMILES |

C[Ge](I)(I)I |

SMILES canonique |

C[Ge](I)(I)I |

Autres numéros CAS |

1111-91-7 |

Synonymes |

Triiodo(methyl)germane |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism

The substitution of iodine atoms in GeI₄ proceeds via a stepwise nucleophilic displacement mechanism. The Grignard reagent attacks the electrophilic germanium center, displacing iodide ions:

Controlling the stoichiometry to a 1:1 molar ratio of GeI₄ to CH₃MgI is critical to prevent over-alkylation, which could yield undesired products like (CH₃)₂GeI₂.

Experimental Conditions

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar).

-

Temperature : −78°C to 0°C to moderate reaction exothermicity.

-

Workup : Hydrolysis with ammonium chloride solution, followed by extraction and vacuum distillation.

Challenges

-

GeI₄ is hygroscopic and requires rigorous anhydrous conditions.

-

Competing side reactions, such as the formation of hexamethyldigermane ((CH₃)₃GeGe(CH₃)₃), may occur if excess Grignard reagent is present.

Alkylation of Germanium Triiodide with Methyl Iodide

Germanium triiodide (GeI₃⁻), generated in situ, can undergo alkylation with methyl iodide (CH₃I) to produce CH₃GeI₃. This method leverages the nucleophilicity of the GeI₃⁻ anion.

Reaction Mechanism

In a polar aprotic solvent, GeI₃⁻ reacts with CH₃I via an Sₙ2 mechanism:

The GeI₃⁻ precursor is typically prepared by reducing GeI₄ with a mild reducing agent like sodium bisulfite (NaHSO₃).

Experimental Conditions

Yield Considerations

-

Reported yields for analogous germanium alkylations range from 40% to 65%, depending on solvent polarity and iodide concentration.

Halogen Exchange from Trichloromethylgermane

Trichloromethylgermane (CH₃GeCl₃) serves as a versatile precursor for halogen exchange reactions. Treatment with potassium iodide (KI) in acetone facilitates the substitution of chlorine atoms with iodine.

Reaction Mechanism

The Finkelstein reaction drives the exchange:

The solubility of KCl in acetone ensures the reaction proceeds to completion.

Optimization Strategies

-

Stoichiometry : A 3:1 molar ratio of KI to CH₃GeCl₃ ensures complete substitution.

-

Reflux Duration : 12–24 hours under anhydrous conditions.

Limitations

-

CH₃GeCl₃ is less accessible than GeI₄, necessitating prior synthesis via chlorination of methylgermane.

Direct Synthesis from Elemental Germanium and Methyl Iodide

Elemental germanium (Ge) reacts with methyl iodide under high-pressure conditions to form CH₃GeI₃. This method mirrors the direct synthesis of organosilicon compounds.

Reaction Setup

Radical initiators like azobisisobutyronitrile (AIBN) or ultraviolet (UV) light promote homolytic cleavage of CH₃I.

Key Parameters

-

Pressure : 50–100 atm to enhance germanium reactivity.

-

Temperature : 150–200°C in a sealed autoclave.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Grignard Alkylation | 50–70 | 85–90 | Hygroscopic reagents, side reactions |

| GeI₃⁻ Alkylation | 40–65 | 75–85 | In situ anion generation, solvent polarity |

| Halogen Exchange | 60–80 | 90–95 | Precursor availability, reflux duration |

| Direct Synthesis | 30–50 | 70–80 | High-pressure equipment, safety risks |

Challenges and Optimization Strategies

Purity Enhancement

-

Recrystallization : CH₃GeI₃ can be purified via slow crystallization from toluene at −20°C.

-

Column Chromatography : Neutral alumina columns effectively remove GeI₄ impurities.

Analyse Des Réactions Chimiques

Types of Reactions

triiodo(methyl)germane undergoes various chemical reactions, including:

Halogenation: The substitution of hydrogen atoms with halogen atoms.

Nucleophilic Substitution: The replacement of an iodine atom with a nucleophile.

Oxidation and Reduction: Changes in the oxidation state of germanium.

Common Reagents and Conditions

Common reagents used in reactions with germane, triiodomethyl- include iodine, sodium hydroxide, and various nucleophiles. The conditions for these reactions often involve specific temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving germane, triiodomethyl- depend on the specific reagents and conditions used. For example, the reaction with sodium hydroxide can lead to the formation of triiodomethane (iodoform) and other germanium-containing compounds .

Applications De Recherche Scientifique

triiodo(methyl)germane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other germanium compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the production of semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of germane, triiodomethyl- involves its interaction with molecular targets and pathways within cells. It has been observed that germanium compounds can participate in oxidative reactions, primarily with hydrogen peroxide, without generating harmful reactive oxygen species . This property makes it a valuable compound in various applications, including its potential use in cancer therapy.

Comparaison Avec Des Composés Similaires

Substituent Variation

- Trifluoromethyltriiodogermane (CF₃GeI₃) : Synthesized via iodotrifluoromethane and GeI₄, this compound exhibits enhanced thermal stability due to the electron-withdrawing CF₃ group, reducing germanium's nucleophilicity compared to CH₃GeI₃ .

- Triiodo(phenyl)germane (C₆H₅GeI₃) : The phenyl group introduces aromaticity, altering electronic properties and enabling applications in aryl-functionalized material synthesis .

Halogen Variation

- Tribromogermane (HGeBr₃) : More reactive than trichlorogermane (HGeCl₃), HGeBr₃ is used as a superacid catalyst. The smaller bromine atoms increase electrophilicity at germanium compared to iodine in CH₃GeI₃ .

- Trichlorogermane (HGeCl₃) : A well-studied superacid, its lower steric bulk allows for facile addition reactions with aromatic systems, contrasting with the steric constraints of CH₃GeI₃ .

Comparative Properties and Reactivity

Electronic Effects

- Methyl (CH₃) : Electron-donating nature enhances nucleophilicity at germanium, favoring alkylation and germylation reactions.

- Trifluoromethyl (CF₃) : Electron-withdrawing effect stabilizes the Ge center but reduces reactivity toward electrophiles .

- Phenyl (C₆H₅) : Resonance effects delocalize electron density, moderating reactivity compared to aliphatic substituents .

Steric Effects

Q & A

Q. Advanced: How can researchers address challenges in synthesizing this compound, such as low yields or side-product formation?

Methodological Answer:

- Basic: this compound is typically synthesized via alkylation of germanium halides. For example, methylgermanium triiodide can be prepared by reacting methylgermanium trichloride with excess hydroiodic acid (HI) under anhydrous conditions. Solvent choice (e.g., dry dichloromethane) and temperature control (0–25°C) are critical to avoid hydrolysis .

- Advanced: Optimizing reaction stoichiometry (e.g., HI:Ge molar ratios) and purification techniques (e.g., vacuum distillation or recrystallization) can mitigate side reactions. Monitoring intermediates via <sup>1</sup>H NMR or Raman spectroscopy helps identify byproducts like germanium oxides. Statistical experimental design (e.g., factorial analysis) can systematically evaluate variables like reaction time and catalyst loading .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Q. Advanced: How can structural ambiguities in this compound be resolved using complementary analytical methods?

Methodological Answer:

- Basic: Key techniques include:

- Advanced: Discrepancies in bond parameters (e.g., Ge–C vs. Ge–I distances) require multi-method validation. Pairing electron diffraction (for vapor-phase structures) with DFT calculations reconciles experimental and theoretical data. For hygroscopic samples, synchrotron XRD under inert atmospheres prevents decomposition .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Advanced: How can researchers assess decomposition pathways or reactivity hazards of this compound?

Methodological Answer:

- Basic: Use gloveboxes or Schlenk lines under inert gas (N2/Ar) to prevent hydrolysis. Personal protective equipment (PPE) includes acid-resistant gloves and face shields. Store in amber glass to limit light-induced degradation .

- Advanced: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify thermal decomposition thresholds. Reactivity with protic solvents can be studied via gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts like CH3I .

Basic: What computational methods are used to model the electronic structure of this compound?

Q. Advanced: How can researchers validate theoretical models against experimental data for this compound?

Methodological Answer:

- Basic: Density Functional Theory (DFT) with basis sets like LANL2DZ (for Ge/I) predicts molecular geometry and vibrational spectra. Software packages (e.g., Gaussian, ORCA) optimize structures using hybrid functionals (e.g., B3LYP) .

- Advanced: Benchmarking against experimental bond lengths (e.g., Ge–I = 2.5–2.6 Å from crystallography) and IR/Raman spectra ensures accuracy. Sensitivity analyses evaluate the impact of relativistic effects on heavy atoms (Ge, I) .

Basic: How should researchers design experiments to study the reactivity of this compound with nucleophiles?

Q. Advanced: What multivariate approaches are suitable for analyzing complex reaction networks involving this compound?

Methodological Answer:

- Basic: Use stopped-flow kinetics or in situ FTIR to monitor real-time reactions. Control variables include solvent polarity, temperature, and nucleophile concentration (e.g., Grignard reagents) .

- Advanced: Design of Experiments (DoE) with response surface methodology (RSM) identifies interaction effects between variables. High-throughput screening automates reaction condition testing (e.g., varying iodide vs. chloride nucleophiles) .

Basic: How can researchers address contradictions in reported Ge–C bond lengths for this compound?

Q. Advanced: What statistical frameworks are recommended for reconciling structural data across studies?

Methodological Answer:

- Basic: Compare data from high-resolution XRD and gas-phase electron diffraction to distinguish solid-state vs. vapor-phase geometries. Meta-analyses of published values (e.g., Ge–C = 1.89–1.93 Å) highlight measurement uncertainties .

- Advanced: Apply Bayesian regression to quantify confidence intervals for bond parameters. Collaborative databases (e.g., NFDI4Chem) standardize data reporting to minimize discrepancies .

Basic: What data management practices ensure reproducibility in this compound studies?

Q. Advanced: How can metadata schemas improve interoperability of experimental datasets?

Methodological Answer:

- Basic: Document reaction conditions (solvent purity, humidity levels) and instrument calibration details. Use Electronic Lab Notebooks (ELNs) for traceability .

- Advanced: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with domain-specific metadata (e.g., CHEMINF ontology). Platforms like NFDI4Chem provide templates for NMR or crystallography data .

Basic: What experimental setups are used to study the Lewis acidity of this compound?

Q. Advanced: How can mechanistic insights into its catalytic behavior be derived from kinetic studies?

Methodological Answer:

- Basic: Titration with Gutmann-Beckett probes (e.g., triethylphosphine oxide) quantifies Lewis acidity via <sup>31</sup>P NMR shifts .

- Advanced: Isothermal titration calorimetry (ITC) measures binding enthalpies, while Eyring plots correlate temperature-dependent rate constants with activation parameters .

Basic: What techniques measure the thermodynamic stability of this compound?

Q. Advanced: How can computational methods predict its stability under varying environmental conditions?

Methodological Answer:

- Basic: DSC determines decomposition temperatures, while vapor pressure measurements assess volatility. UV-Vis spectroscopy monitors photolytic degradation .

- Advanced: Ab initio molecular dynamics (AIMD) simulates degradation pathways in silico. Environmental stability models incorporate humidity and UV exposure data .

Basic: What protocols assess the environmental impact of this compound in laboratory waste streams?

Q. Advanced: How can degradation products be identified and quantified in complex matrices?

Methodological Answer:

- Basic: ICP-MS quantifies germanium residues, while ion chromatography detects iodide ions. Follow EPA SW-846 guidelines for waste treatment .

- Advanced: High-resolution LC-MS/MS identifies organogermanium byproducts. Ecotoxicity assays (e.g., Daphnia magna tests) evaluate aquatic impact .

Tables

Table 1. Key Structural Parameters of this compound from Electron Diffraction

| Parameter | Value (Å) | Uncertainty (±) |

|---|---|---|

| Ge–C bond length | 1.893 | 0.010 |

| Ge–I bond length | 2.132 | 0.003 |

| C–Ge–I bond angle | 109.5° | 1.2° |

Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Detection Method | Mitigation Strategy |

|---|---|---|

| Methylgermanium oxides | FTIR (Ge–O ~800 cm⁻¹) | Anhydrous reaction conditions |

| Germanium tetraiodide | XRD | Stoichiometric HI control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.